3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a chemical compound with the molecular formula C21H17FN2O3.
Preparation Methods
The synthesis of 3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves several steps. Typically, the synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This is achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the furoyl group: The furoyl group is introduced via an acylation reaction, where the tetrahydroquinoline core reacts with a furoyl chloride in the presence of a base.
Formation of the benzamide: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the furoyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological macromolecules.
Medicine: This compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and infectious diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain signaling pathways involved in cell proliferation and inflammation.
Comparison with Similar Compounds
3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can be compared with other similar compounds such as:
- 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
- 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide
- 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide
These compounds share a similar core structure but differ in the substituents attached to the benzamide moiety. The presence of different substituents can significantly affect their chemical properties and biological activities. For example, the fluorine atom in this compound may enhance its metabolic stability and binding affinity compared to its bromine or iodine counterparts .
Properties
IUPAC Name |
3-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3/c22-16-6-1-4-15(12-16)20(25)23-17-8-9-18-14(13-17)5-2-10-24(18)21(26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFWESYIBZOKAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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